molecular formula C23H24N4 B11211370 N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211370
M. Wt: 356.5 g/mol
InChI Key: OIJBCWJTTJGLNC-UHFFFAOYSA-N
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Description

N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyrrole ring with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step processes. One common method starts with the preparation of the pyrrole ring, followed by the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to act as a competitive inhibitor of protein kinases makes it particularly valuable in therapeutic research.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N-butyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N4/c1-3-4-14-24-22-21-20(18-8-6-5-7-9-18)15-27(23(21)26-16-25-22)19-12-10-17(2)11-13-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,24,25,26)

InChI Key

OIJBCWJTTJGLNC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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